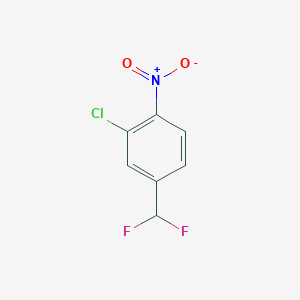

2-Chloro-4-(difluoromethyl)-1-nitrobenzene

Description

Historical Perspectives on Halogenated Nitroaromatic Compounds

Halogenated nitroaromatic compounds have been foundational to the chemical industry for over a century. mdpi.comnih.gov Their synthesis and application grew in parallel with the expansion of industrial organic chemistry. Compounds such as 1-chloro-4-nitrobenzene (B41953) became vital intermediates in the production of a vast array of commercial products, including azo and sulfur dyes, pesticides, and various pharmaceuticals. mdpi.comnih.gov

The primary utility of these compounds stems from the reactivity conferred by the nitro and halogen substituents on the aromatic ring. The nitro group is a strong electron-withdrawing group, which activates the ring for nucleophilic aromatic substitution and can be readily reduced to form anilines—a critical transformation for many synthetic pathways. acs.orgingentaconnect.com The halogen atom provides a reactive site that can be displaced or used in cross-coupling reactions to build more complex molecular architectures. Historically, research on these compounds has focused on optimizing their synthesis and exploring their reactivity to create valuable derivatives. researchgate.netaarti-industries.com For instance, 1-chloro-4-nitrobenzene is a precursor for producing 4-chloroaniline (B138754), 2,4-dinitrochlorobenzene, and 3,4-dichloronitrobenzene, all of which are significant industrial intermediates themselves. aarti-industries.comnih.gov

Significance of Difluoromethyl and Nitro Aromatic Scaffolds in Modern Chemical Synthesis and Research

The chemical importance of 2-Chloro-4-(difluoromethyl)-1-nitrobenzene is best understood by examining its constituent functional groups. Both the nitroaromatic and difluoromethyl scaffolds are of significant interest in contemporary chemical research.

Nitroaromatic Scaffolds: The nitroaromatic framework is a versatile building block in organic synthesis. mcgill.ca The strong electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution, a key reaction for introducing a variety of functional groups. Furthermore, the selective reduction of the nitro group to an amine is one of the most fundamental and widely used transformations in the synthesis of pharmaceuticals, dyes, and agrochemicals. ingentaconnect.comresearchgate.net The resulting anilines are precursors to a multitude of other functionalities. Academic and industrial research continues to focus on developing highly selective and sustainable methods for the hydrogenation of halogenated nitroaromatics, aiming to preserve the halogen substituent while reducing the nitro group. acs.orgresearchgate.net

Difluoromethyl Scaffolds: The difluoromethyl group (CHF₂) has gained considerable attention in medicinal and agricultural chemistry. It is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. The introduction of a CHF₂ group can significantly modulate a molecule's physicochemical properties by enhancing lipophilicity, improving metabolic stability, and increasing bioavailability. nbinno.com The fluorine atoms can lead to more stable compounds and better efficacy in drug candidates and agrochemicals. nbinno.com This makes the difluoromethyl moiety a valuable tool for fine-tuning the properties of bioactive molecules.

Overview of Current Research Directions on this compound

Direct academic publications focusing exclusively on this compound are limited. However, its structural similarity to other key industrial intermediates provides a clear indication of its research context. Current investigations involving this compound are primarily centered on its role as a high-value intermediate in the synthesis of complex target molecules, particularly in the agrochemical sector.

Research efforts can be broadly categorized as:

Synthetic Methodology: Developing efficient and scalable synthetic routes to this compound itself. This involves exploring various halogenation, nitration, and difluoromethylation strategies on suitable precursors.

Intermediate for Agrochemicals: The compound serves as a crucial building block for new herbicides and pesticides. Patent literature indicates that related structures, such as 4-chloro-2-fluoronitrobenzene, are key intermediates in the synthesis of broad-spectrum herbicides. google.com It is therefore highly probable that this compound is being investigated for similar applications, where the unique combination of its functional groups is leveraged to create novel active ingredients. nbinno.com

Pharmaceutical Synthesis: In the pharmaceutical industry, halogenated and fluorinated nitrobenzenes are pivotal precursors for a wide range of therapeutic agents. nbinno.com The reactive sites on this compound allow for diverse functional group transformations necessary to construct the complex molecular frameworks of modern drugs. nbinno.comnbinno.com

Scope and Objectives of Academic Investigations into the Compound's Chemistry

The primary scope of academic and industrial investigation into the chemistry of this compound is its application as a versatile synthetic intermediate. The main objectives of these investigations are to:

Optimize Synthesis: To develop cost-effective, high-yield, and environmentally sustainable methods for its production.

Explore Reactivity: To systematically study the reactivity of its functional groups. This includes understanding the conditions for selective nucleophilic substitution of the chlorine atom, the controlled reduction of the nitro group without affecting the difluoromethyl moiety, and potential cross-coupling reactions.

Enable Target-Oriented Synthesis: To utilize the compound as a key starting material in the multi-step synthesis of high-value products, such as next-generation agrochemicals and novel pharmaceutical candidates. nbinno.com The presence of the chloro, nitro, and difluoromethyl groups provides multiple handles for synthetic manipulation, allowing for the creation of diverse molecular libraries for screening and development.

Data Tables

Table 1: Physicochemical Properties of Structurally Related Halogenated Nitrobenzenes

| Property | 2-Chloro-4-fluoro-1-nitrobenzene | 2-(Chloromethyl)-1-fluoro-4-nitrobenzene | 1-Chloro-4-nitrobenzene |

| CAS Number | 2106-50-5 thermofisher.com | 143032-52-4 | 100-00-5 aarti-industries.com |

| Molecular Formula | C₆H₃ClFNO₂ thermofisher.com | C₇H₅ClFNO₂ | C₆H₄ClNO₂ aarti-industries.com |

| Molecular Weight | 175.54 g/mol scbt.com | Not specified | Not specified |

| Melting Point | 32-37 °C thermofisher.com | 42.2 °C | 83 °C aarti-industries.com |

| Boiling Point | 71°C at 2.3 mmHg | 276 °C (Predicted) | 242 °C aarti-industries.com |

| Appearance | Pale yellow solid thermofisher.com | Not specified | Pale yellow solid aarti-industries.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(difluoromethyl)-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO2/c8-5-3-4(7(9)10)1-2-6(5)11(12)13/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOREFYVKMTZRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Difluoromethyl 1 Nitrobenzene

Established Synthetic Routes and Mechanistic Aspects

A principal method for synthesizing 2-Chloro-4-(difluoromethyl)-1-nitrobenzene involves the direct nitration of a 1-chloro-3-(difluoromethyl)benzene (B7963475) precursor. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. masterorganicchemistry.comlibretexts.org The nitronium ion is typically generated in situ by reacting concentrated nitric acid with a strong dehydrating acid, most commonly concentrated sulfuric acid. libretexts.orglibretexts.org

The mechanism proceeds in two main steps. First, the π-electron system of the aromatic ring attacks the highly electrophilic nitronium ion. This rate-determining step leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edulibretexts.org In the second, faster step, a weak base (such as H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring. masterorganicchemistry.commsu.edu

The regiochemical outcome of the nitration of 1-chloro-3-(difluoromethyl)benzene is dictated by the directing effects of the existing chloro and difluoromethyl substituents. Substituents on a benzene (B151609) ring influence the position of incoming electrophiles based on their electronic properties.

Chloro Group (-Cl): The chlorine atom is an ortho-, para-directing group. Although it is deactivating due to its inductive electron-withdrawing effect, its lone pairs can donate electron density to the ring through resonance, stabilizing the ortho and para arenium ion intermediates.

Difluoromethyl Group (-CF₂H): The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This deactivates the ring towards electrophilic attack and acts as a meta-director.

When both groups are present on the ring, their combined influence determines the position of nitration. For the precursor 1-chloro-3-(difluoromethyl)benzene, the potential sites for nitration are positions 2, 4, 5, and 6. The directing effects of the substituents on these positions are summarized below.

| Position of Attack | Relationship to -Cl | Relationship to -CF₂H | Predicted Outcome |

| 2 | Ortho | Ortho | Deactivated by -CF₂H, sterically hindered |

| 4 | Para | Ortho | Directed by -Cl, but deactivated by -CF₂H |

| 5 | Meta | Meta | Deactivated by both groups |

| 6 | Ortho | Meta | Directed by both -Cl and -CF₂H |

Based on these directing effects, the primary product expected from the nitration of 1-chloro-3-(difluoromethyl)benzene is 2-chloro-6-(difluoromethyl)-1-nitrobenzene, as position 6 is activated by both the ortho-directing chloro group and the meta-directing difluoromethyl group. The formation of the desired this compound (by attack at the 4-position) would be a minor product due to the deactivating ortho effect of the -CF₂H group. Achieving high selectivity for the 4-nitro isomer via this route is challenging and typically results in a mixture of isomers requiring separation. rsc.org

The kinetics of nitration for substituted benzenes are heavily influenced by the electronic nature of the substituents. Both the chloro and difluoromethyl groups are deactivating, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene. libretexts.org This deactivation stems from the inductive withdrawal of electron density from the ring, which destabilizes the positively charged arenium ion intermediate and thus increases the activation energy of the rate-determining step. msu.eduresearchgate.net

The reaction rate for the nitration of 1-chloro-3-(difluoromethyl)benzene is significantly lower than that of benzene or toluene. libretexts.orgrsc.org Consequently, more forcing reaction conditions, such as higher temperatures or the use of stronger nitrating agents like fuming sulfuric acid (oleum), may be necessary to achieve a reasonable reaction rate. libretexts.org

An alternative synthetic paradigm involves introducing the difluoromethyl group onto an existing aromatic scaffold, such as a derivative of 2-chloro-1-nitrobenzene. This approach circumvents the regioselectivity issues associated with the nitration of a disubstituted ring. These methods often rely on the generation of reactive difluoromethyl species, such as carbenes or radicals.

Difluorocarbene (:CF₂) is a versatile reactive intermediate that can be used for difluoromethylation. cas.cn It is typically generated from various precursors under specific conditions. cas.cnacs.org Common sources are listed in the table below.

| Precursor | Generation Method |

| Sodium chlorodifluoroacetate (ClCF₂CO₂Na) | Thermal decarboxylation |

| (Trifluoromethyl)trimethylsilane (TMSCF₃) | Fluoride-initiated decomposition |

| Difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻) | Base-free thermal decarboxylation rsc.org |

| Halodifluoromethanes (e.g., HCF₂Cl) | Base-mediated α-elimination researchgate.net |

Once generated, the electrophilic difluorocarbene can react with nucleophilic sites. acs.org For the synthesis of the target compound, this would require a precursor like 2-chloro-4-lithio-1-nitrobenzene or a similar organometallic species. The reaction of the aryl nucleophile with difluorocarbene would form an intermediate that, upon quenching with a proton source, yields the desired difluoromethyl group. This method provides a direct route to C-CF₂H bond formation.

Radical difluoromethylation has emerged as a powerful tool for incorporating the -CF₂H moiety into aromatic rings, particularly aryl halides. rsc.org These strategies involve the generation of the difluoromethyl radical (•CF₂H), which is considered nucleophilic in character, unlike the electrophilic trifluoromethyl radical (•CF₃). escholarship.org

A common approach utilizes a metal catalyst, often in conjunction with a photoredox catalyst, to facilitate the reaction between an aryl halide (e.g., 2-chloro-4-iodo-1-nitrobenzene) and a •CF₂H radical source. princeton.edu Bromodifluoromethane (HCF₂Br) is a frequently used precursor for the difluoromethyl radical. princeton.edu The general mechanism involves the oxidative addition of the aryl halide to a low-valent metal catalyst (e.g., Ni(0)). Concurrently, the •CF₂H radical is generated and trapped by the metal complex, leading to an aryl-Ni(III)-CF₂H intermediate. Reductive elimination then affords the final difluoromethylated aromatic product and regenerates the active catalyst. princeton.edunih.gov

Visible-light photoredox catalysis can also be employed to generate the •CF₂H radical from sources like difluoroacetic anhydride (B1165640) under mild conditions, expanding the scope and functional group tolerance of these transformations. researchgate.net This radical process is highly effective for the late-stage functionalization of complex molecules. researchgate.netresearchgate.net

Halogenation Reactions for Chloro-Substituent Introduction

The primary method for introducing the chloro-substituent onto the 4-(difluoromethyl)-1-nitrobenzene backbone is through electrophilic aromatic substitution, specifically a chlorination reaction. In this reaction, the starting material, 4-(difluoromethyl)-1-nitrobenzene, is treated with a chlorinating agent in the presence of a catalyst.

The orientation of the incoming chlorine atom is dictated by the directing effects of the substituents already present on the benzene ring: the nitro group (-NO₂) and the difluoromethyl group (-CHF₂). The nitro group is a strong deactivating group and a meta-director due to its electron-withdrawing nature. askfilo.com Conversely, the difluoromethyl group is also electron-withdrawing and deactivating, which directs incoming electrophiles to the meta-position. Therefore, the chlorination of 4-(difluoromethyl)-1-nitrobenzene is expected to yield the 2-chloro product, as this position is meta to the difluoromethyl group and ortho to the nitro group, representing a complex directing effect scenario.

Given the deactivated nature of the aromatic ring, a Lewis acid catalyst is essential to polarize the chlorinating agent (e.g., Cl₂) and generate a potent electrophile (Cl⁺). Common catalysts for such reactions include iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃). fluorine1.ruresearchgate.net Theoretical studies on the chlorination of nitrobenzene (B124822) confirm that the reaction proceeds via the formation of an intermediate Wheland complex, with the stability of this complex governing the reaction's orientation. researchgate.netcore.ac.uk

Table 1: Catalysts in Electrophilic Chlorination of Deactivated Aromatic Rings

| Catalyst | Substrate Example | Key Findings | Reference |

| Iron(III) chloride (FeCl₃) | Nitrobenzene | Standard Lewis acid catalyst for halogenating deactivated rings. | youtube.com |

| Aluminum chloride (AlCl₃) | 4-chlorobenzotrifluoride (B24415) | Used in chlorination but may yield unsatisfactory results in some cases. | fluorine1.ru |

| [PCl₄]⁺[FeCl₄]⁻ Complex | 4-chlorobenzotrifluoride | A highly effective complex catalyst, affording product yields up to 92%. | fluorine1.ru |

The reaction is typically carried out by passing chlorine gas through a solution of the substrate and the catalyst. fluorine1.ru The choice of solvent and reaction temperature is critical to control the reaction rate and minimize the formation of by-products.

Advanced Synthetic Strategies and Process Intensification

Modern synthetic chemistry emphasizes not only the successful formation of the target molecule but also the efficiency, safety, and environmental impact of the process. For this compound, advanced strategies focus on catalytic innovation, process intensification through continuous-flow methods, and adherence to green chemistry principles.

Catalytic and Organocatalytic Approaches

The role of the catalyst in the chlorination of 4-(difluoromethyl)-1-nitrobenzene is paramount. As established, Lewis acids like FeCl₃ are standard. Research into more effective catalysts for halogenating deactivated aromatic compounds has led to the development of complex systems. For instance, a catalyst formed from iron and phosphorus trichloride, which generates the complex [PCl₄]⁺[FeCl₄]⁻, has shown significantly higher yields in the chlorination of the structurally related 4-chlorobenzotrifluoride compared to traditional Lewis acids. fluorine1.ru This suggests that similar advanced catalytic systems could be highly beneficial for the synthesis of the target compound.

Organocatalysis, which uses small organic molecules to catalyze reactions, represents a burgeoning field in chemical synthesis. scienceopen.com While specific organocatalytic methods for the chlorination of this particular substrate are not widely documented, the principles of organocatalysis offer potential advantages. These catalysts can offer high selectivity and are often less toxic than metal-based catalysts. scienceopen.com Future research may explore the development of organocatalysts capable of activating chlorine for electrophilic attack on deactivated aromatic systems, potentially leading to milder reaction conditions and improved safety profiles.

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry is a paradigm shift from traditional batch processing, offering numerous advantages for chemical manufacturing. scitube.ioijprajournal.com In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. ijprajournal.com

Adopting a continuous-flow approach for the synthesis of this compound could offer significant benefits:

Enhanced Safety: Halogenation reactions can be highly exothermic. Flow reactors have a high surface-area-to-volume ratio, enabling superior heat dissipation and reducing the risk of thermal runaway. scitube.io The small internal volume also minimizes the quantity of hazardous materials present at any one time. scitube.io

Improved Efficiency: The precise control over reaction conditions often leads to higher yields and purities, reducing the need for extensive downstream purification. rsc.org

Scalability: Scaling up a flow process is typically more straightforward than for a batch reaction, involving running the system for longer periods or using parallel reactors. ijprajournal.com

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis for Aromatic Substitution

| Feature | Batch Synthesis | Continuous-Flow Synthesis |

| Safety | Higher risk of thermal runaway with large volumes. | Excellent thermal control, smaller reactant volumes, enhanced safety. scitube.io |

| Control | Less precise control over mixing and temperature gradients. | Precise control over stoichiometry, temperature, and reaction time. ijprajournal.com |

| Efficiency | Can lead to lower yields and more by-products. | Often results in higher yields, selectivity, and purity. rsc.org |

| Scalability | Complex, often requires re-optimization of conditions. | Simpler scale-up by extending operation time or parallelization. ijprajournal.com |

Green Chemistry Principles in Compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org The synthesis of this compound can be made more sustainable by incorporating these principles.

Key areas for applying green chemistry include:

Catalysis: Utilizing highly efficient and recyclable catalysts, such as heterogenized Lewis acids or future organocatalysts, can minimize waste. scienceopen.comucsb.edu The goal is to use catalytic quantities rather than stoichiometric amounts of reagents.

Solvent Selection: Traditional chlorination reactions often use chlorinated solvents. Green chemistry encourages the use of safer, more environmentally benign solvents. While the reactivity of this specific substrate may limit options, research into alternative solvent systems is a key green objective.

Energy Efficiency: Continuous-flow processes can be more energy-efficient due to better heat transfer. scitube.io Exploring reactions that can be conducted at ambient temperature and pressure further reduces energy consumption.

Waste Prevention: The best way to reduce waste is to design synthetic routes where the final product incorporates the maximum number of atoms from the starting materials (high atom economy). beilstein-journals.org This involves minimizing the use of protecting groups and optimizing reactions to achieve high yields.

By integrating advanced catalytic methods, continuous-flow technology, and green chemistry principles, the synthesis of this compound can be optimized to be safer, more efficient, and environmentally responsible.

Reactivity and Chemical Transformations of 2 Chloro 4 Difluoromethyl 1 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 2-Chloro-4-(difluoromethyl)-1-nitrobenzene. This reaction proceeds via a stepwise addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. vapourtec.com

Mechanism and Influence of Activating Groups (Nitro, Difluoromethyl)

The SNAr mechanism involves two main steps. libretexts.orgopenstax.org The first, and typically rate-determining, step is the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, specifically one bearing a leaving group. chemicalforums.comyoutube.com This attack temporarily breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgyoutube.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.comyoutube.com

The presence of strong electron-withdrawing groups (EWGs) is crucial for SNAr reactions to occur, as they activate the ring towards nucleophilic attack. wikipedia.orgyoutube.com In this compound, both the nitro (-NO₂) group and the difluoromethyl (-CHF₂) group serve as powerful activators.

Nitro Group (-NO₂): This is one of the most common and effective activating groups for SNAr reactions. wikipedia.org It withdraws electron density from the benzene (B151609) ring through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and, more significantly, the resonance effect. When positioned ortho or para to the leaving group, the nitro group can directly delocalize the negative charge of the Meisenheimer intermediate, greatly increasing its stability. openstax.orgyoutube.comlibretexts.org

Difluoromethyl Group (-CHF₂): This group acts as a strong activator primarily through the inductive effect. The two highly electronegative fluorine atoms pull electron density away from the carbon atom, which in turn withdraws electron density from the aromatic ring. youtube.com This effect makes the ring carbons more electrophilic and helps to stabilize the negative charge that develops during the formation of the Meisenheimer complex.

| Activating Group | Primary Electronic Effect | Influence on Ring | Stabilization of Meisenheimer Complex |

|---|---|---|---|

| Nitro (-NO₂) | Resonance and Inductive | Strongly withdraws electron density, increasing electrophilicity of ring carbons. | Excellent; delocalizes negative charge onto oxygen atoms via resonance. openstax.orgyoutube.com |

| Difluoromethyl (-CHF₂) | Inductive | Strongly withdraws electron density due to electronegative fluorine atoms. youtube.com | Good; stabilizes negative charge through a strong inductive pull. |

Regioselectivity of Nucleophilic Attack and Meisenheimer Complex Stability

In this compound, there are two potential sites for nucleophilic attack: the carbon bearing the chloro group (C-2) and the carbon bearing the nitro group (C-1). The regioselectivity of the reaction is determined by the stability of the resulting Meisenheimer complex. wikipedia.org

Nucleophilic attack is strongly favored at the C-2 position (ipso-substitution of the chlorine atom). This is because the negative charge in the resulting Meisenheimer complex is effectively stabilized by both the ortho nitro group and the para difluoromethyl group. The resonance structures show that the negative charge can be delocalized onto the oxygen atoms of the nitro group, which is a particularly stable arrangement. openstax.orgyoutube.comlibretexts.org The difluoromethyl group at the para position further stabilizes this intermediate through its potent inductive effect.

Attack at the C-1 position (displacing the nitro group) is less favorable. While the resulting intermediate would be stabilized by the ortho chloro group and the meta difluoromethyl group, this stabilization is significantly weaker. A meta substituent cannot delocalize the negative charge of the intermediate through resonance, which is the most powerful stabilizing factor. openstax.orgchemicalforums.com Therefore, the Meisenheimer complex formed by attack at C-2 is considerably more stable, making the displacement of the chloro group the predominant reaction pathway.

Displacement of the Nitro Group

While less common than halide displacement, the nitro group can function as a leaving group in SNAr reactions, particularly under forcing conditions or with specific nucleophiles. nih.govresearchgate.netacsgcipr.org For the nitro group to be displaced from this compound, the nucleophile would have to attack the C-1 position. As discussed previously, the intermediate for this pathway is less stable than the one leading to chlorine displacement. Consequently, displacement of the nitro group is kinetically and thermodynamically disfavored under most conditions.

Displacement of the Chloro Group

The displacement of the chloro group is the most common and synthetically useful SNAr reaction for this compound. The carbon at C-2 is activated by the strong EWGs at the ortho (nitro) and para (difluoromethyl) positions, making it highly electrophilic. A wide variety of nucleophiles can displace the chloride ion to form new derivatives.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Ammonia (NH₃), Morpholine | Aniline (B41778) derivative |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Anisole derivative (Ether) |

| Hydroxide | Sodium Hydroxide (NaOH) | Phenol (B47542) derivative |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Sulfide (B99878) derivative |

These reactions are fundamental in medicinal and agrochemical synthesis, where this compound serves as a versatile building block. nbinno.com

Comparison of Leaving Group Abilities (-NO₂ vs. -Cl)

Chloride (-Cl): Chlorine is a good leaving group. The C-Cl bond is sufficiently polarized to encourage nucleophilic attack, and the resulting chloride ion (Cl⁻) is a stable anion.

Nitro Group (-NO₂): The nitro group is also a competent leaving group, leaving as the nitrite (B80452) ion (NO₂⁻). Its ability is ranked slightly higher than that of chlorine. nih.gov

Based on this established trend, the nitro group is a slightly better leaving group than the chloro group. However, the regioselectivity of the initial nucleophilic attack is the dominant factor controlling the reaction's outcome. chemicalforums.com Since the attack at C-2 (leading to Cl displacement) forms a much more stable intermediate than attack at C-1 (leading to NO₂ displacement), the displacement of the chloro group will be the overwhelmingly favored process.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring. msu.eduyoutube.com The presence of electron-withdrawing groups on the ring deactivates it towards electrophilic attack by reducing the electron density of the π-system. masterorganicchemistry.commasterorganicchemistry.com

In this compound, all three substituents are deactivating:

-NO₂ and -CHF₂: These are strong deactivators and direct incoming electrophiles to the meta position.

-Cl: This is a deactivating group but directs incoming electrophiles to the ortho and para positions.

The combined effect of these three deactivating groups makes the aromatic ring extremely electron-poor and thus highly resistant to electrophilic attack. masterorganicchemistry.com Any EAS reaction would require extremely harsh conditions (e.g., high temperatures, very strong electrophiles, and powerful catalysts). youtube.com If a reaction were to occur, the directing effects of the substituents would guide the incoming electrophile. The -NO₂ and -CHF₂ groups direct meta to themselves, while the -Cl group directs ortho and para. The positions C-3, C-5, and C-6 are available. The powerful meta-directing influence of the nitro and difluoromethyl groups would likely direct an electrophile to position C-5, which is meta to both. However, due to the profound deactivation of the ring, such reactions are generally not practical or observed for this substrate.

Reduction Reactions of the Nitro Group

The nitro group is readily susceptible to reduction, which can be controlled to yield different products depending on the reagents and reaction conditions.

The conversion of the nitro group to a primary amine (aniline) is a common and synthetically useful transformation. Several methods are available for the selective reduction of the nitro group in the presence of other functional groups like the chloro and difluoromethyl moieties.

Catalytic Hydrogenation: Hydrogen gas (H2) in the presence of a metal catalyst is a highly effective method. To avoid reductive dehalogenation (loss of the -Cl group), the choice of catalyst is critical. While palladium on carbon (Pd/C) can sometimes cause dehalogenation, rhodium-based catalysts have been shown to be effective for the hydrogenation of chloronitrobenzenes without significant loss of the halogen. google.com

Metal-Acid Systems: The reduction using metals in acidic media is a classic and reliable method. Reagents such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are commonly used and are generally chemoselective for the nitro group, leaving the aryl halide and difluoromethyl groups intact. chemrxiv.org

Transfer Hydrogenation: This method uses a source other than H2 gas to provide hydrogen, such as hydrazine (B178648) (N2H4) or ammonium (B1175870) formate (B1220265), often with a catalyst like Raney nickel.

These reactions would yield 2-chloro-4-(difluoromethyl)aniline (B12974648) . Research has shown that a variety of substituted nitroarenes can be selectively reduced to their corresponding anilines with high conversion and selectivity using methods like polyoxometalate redox mediators. nih.gov

| Reagent/Method | Typical Conditions | Selectivity Notes |

|---|---|---|

| H2 / Rh catalyst | 25-180 °C, H2 pressure | Good for avoiding dehalogenation of chloro-nitroaromatics. google.com |

| Fe / HCl or Acetic Acid | Reflux | Classic, cost-effective, and chemoselective for the nitro group. |

| SnCl2 / HCl | Room temperature or gentle heating | Mild conditions, good for sensitive substrates. |

| Hydrazine (N2H4) / Catalyst | Varies with catalyst | Common for transfer hydrogenation. |

Under specific, typically less vigorous or non-acidic reduction conditions, the nitro group can be partially reduced to form dimeric species like azoxy, azo, and hydrazo compounds. The reduction proceeds through a series of intermediates, and the reaction can be stopped at these stages.

Azoxy Compounds: Mild reducing agents in alkaline media, such as glucose, can lead to the formation of azoxy compounds. The reaction pathway involves the condensation of an intermediate nitrosobenzene (B162901) with a phenylhydroxylamine.

Azo Compounds: More potent reducing agents or different conditions can further reduce the azoxy intermediate to an azo compound. For instance, the reduction of nitroaromatics with hydrazine hydrate (B1144303) in the presence of certain heterogeneous catalysts like Fe and N co-doped mesoporous carbon has been shown to yield azo compounds. mdpi.com The use of lead powder with a hydrogen donor like triethylammonium (B8662869) formate is another method for synthesizing symmetrical azo compounds from nitroaromatics. researchgate.net

Hydrazobenzene Compounds: Further controlled reduction of azo compounds can yield hydrazobenzenes.

For this compound, these reactions would produce the corresponding symmetrically substituted azoxy, azo, or hydrazo derivatives.

Reactions Involving the Difluoromethyl Moiety

The difluoromethyl group is generally stable, but the C-H bond within this group exhibits some reactivity. The two electron-withdrawing fluorine atoms increase the acidity of the hydrogen atom, making it susceptible to deprotonation by a strong base.

Recent research has demonstrated the deprotonative functionalization of the difluoromethyl group on heterocyclic aromatic rings. This involves using a strong lithium-containing base to remove the proton, creating a difluoro-stabilized carbanion. acs.org This reactive intermediate can then be trapped by various electrophiles (e.g., silylating agents), allowing for the synthesis of more complex molecules. A similar strategy could potentially be applied to this compound, although the presence of the acidic C-H bond would need to compete with other potential reaction pathways.

Additionally, studies on frustrated Lewis pair-mediated transformations have shown that the C-H bond in difluoromethylarenes, including those with electron-withdrawing nitro groups, can be activated for isotopic labeling, indicating its accessibility for chemical transformation. nih.gov

Stability and Transformations of the -CF2H Group

The difluoromethyl (-CF2H) group is a crucial moiety in many pharmaceutical and agrochemical compounds due to its unique electronic properties and metabolic stability. nih.gov It is considered a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl or thiol groups. nih.gov

The stability of the -CF2H group is generally high under many reaction conditions. However, it can undergo transformations, particularly through the activation of the C-H bond. Recent advancements have demonstrated that the trifluoromethyl group can be converted to a difluoromethyl motif through defluorinative functionalization. nih.gov This process often involves the generation of a reactive difluoromethyl anion intermediate. nih.gov While this specific transformation starts from a -CF3 group, it highlights the potential for reactivity at the difluoromethyl carbon.

Transformations involving the -CF2H group can also be achieved through radical processes. nih.gov For instance, direct C-H difluoromethylation of pyridines has been accomplished using radical-based methods, showcasing the possibility of engaging the C-H bond of a difluoromethyl group in further reactions. nih.gov

Functionalization Reactions at the Difluoromethyl Position

Direct functionalization of the difluoromethyl group in compounds like this compound is an area of growing interest. The acidic nature of the proton in the -CF2H group allows for the potential generation of a difluoromethyl anion, which can then react with various electrophiles. nih.gov This approach, termed defluorinative functionalization, has been successfully applied to transform trifluoromethyl groups into diverse difluoromethyl motifs. nih.gov

Research has shown that the reactive difluoromethyl anion can be "tamed" using flow microreactor systems, enabling a variety of functional group transformations. nih.gov This methodology offers a versatile platform for modifying molecules containing a difluoromethyl group. nih.gov

Table 1: Examples of Electrophiles Used in Defluorinative Functionalization nih.gov

| Electrophile | Functional Group Introduced |

| Aldehydes/Ketones | Hydroxydifluoromethyl |

| Imines | Aminodifluoromethyl |

| Alkyl Halides | Alkyldifluoromethyl |

| Disulfides | (Difluoromethyl)thio |

This table is illustrative of the types of functionalizations possible at a difluoromethyl center via an anionic intermediate and is based on general principles of defluorinative functionalization.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom and the nitro group on the aromatic ring of this compound are both potential sites for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govyonedalabs.com

Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate to form a new carbon-carbon bond. yonedalabs.comlibretexts.org This reaction is widely used in synthetic organic chemistry due to its versatility and functional group tolerance. yonedalabs.com

In the context of this compound, the aryl chloride moiety is a suitable electrophile for Suzuki-Miyaura coupling. The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Table 2: Typical Components of a Suzuki-Miyaura Coupling Reaction yonedalabs.com

| Component | Role | Examples |

| Electrophile | Source of the aryl group | Aryl halides (e.g., this compound), aryl triflates |

| Nucleophile | Source of the coupling partner | Boronic acids, boronic esters |

| Catalyst | Facilitates the reaction | Palladium complexes (e.g., Pd(OAc)2, Pd(PPh3)4) |

| Ligand | Stabilizes the catalyst | Phosphines (e.g., BrettPhos, SPhos) |

| Base | Activates the organoboron reagent | Carbonates (e.g., K2CO3), phosphates (e.g., K3PO4) |

| Solvent | Dissolves reactants | Dioxane, THF, DMF, toluene |

Recent research has also demonstrated the use of nitroarenes as electrophilic coupling partners in Suzuki-Miyaura reactions. organic-chemistry.orgmdpi.com This involves the cleavage of the Ar–NO2 bond by a palladium catalyst, representing a novel activation pathway. organic-chemistry.org This opens up the possibility for this compound to react at either the chloro or the nitro position, depending on the reaction conditions and catalyst system employed. The choice of ligand is often crucial in determining the outcome and efficiency of these reactions. mdpi.com

Palladium-Catalyzed Aryl Halide Reactivity

The reactivity of the aryl chloride in this compound is a key feature for its use in palladium-catalyzed cross-coupling reactions. Palladium catalysts are highly effective in activating the C-Cl bond for the formation of new bonds. nih.gov

Besides Suzuki-Miyaura coupling, the aryl chloride can participate in a variety of other palladium-catalyzed transformations, including:

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

Heck Reaction: Formation of C-C bonds by coupling with alkenes.

Sonogashira Coupling: Formation of C-C bonds by coupling with terminal alkynes.

Stille Coupling: Formation of C-C bonds by coupling with organotin compounds.

The presence of the electron-withdrawing nitro and difluoromethyl groups on the aromatic ring can influence the reactivity of the aryl chloride. Generally, electron-withdrawing groups can make the aryl halide more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. libretexts.org

In systems with multiple halogen substituents, the site-selectivity of palladium-catalyzed cross-coupling can often be controlled by the choice of ligand and palladium precursor. ias.ac.in While this compound has only one halogen, the principles of ligand control are still critical for optimizing reaction yields and minimizing side reactions.

Based on a comprehensive search for scientific literature, there are currently no specific computational and theoretical investigation papers available for the compound this compound. Detailed research findings required to populate the requested sections on quantum chemical calculations and molecular dynamics are not present in the public domain.

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the provided outline for this specific molecule. Generating content for the requested sections without research data would result in speculation and would not meet the required standards of accuracy and authoritativeness.

Computational studies, including analyses of electronic structure, electrostatic potential, reactivity descriptors, and conformational preferences, have been conducted on structurally similar nitrobenzene (B124822) derivatives. However, presenting data from these analogous compounds would violate the explicit instruction to focus solely on this compound.

Computational and Theoretical Investigations of 2 Chloro 4 Difluoromethyl 1 Nitrobenzene

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides a powerful lens to scrutinize the intricate details of chemical reactions involving 2-Chloro-4-(difluoromethyl)-1-nitrobenzene. By modeling the interactions of atoms and molecules, researchers can elucidate reaction pathways that are often difficult to observe experimentally.

A cornerstone of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. For the synthesis and subsequent transformations of this compound, computational methods such as Density Functional Theory (DFT) are employed to locate and characterize these fleeting structures. amazonaws.comrsc.org

One of the primary reactions this compound undergoes is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. The presence of the electron-withdrawing nitro and difluoromethyl groups significantly activates the aromatic ring towards this type of reaction. nih.gov Computational models can predict the geometry, vibrational frequencies, and energy of the transition state for the attack of a nucleophile. Typically, this involves the formation of a Meisenheimer complex, a stable intermediate in the SNAr pathway. nih.gov

Frequency analysis is a critical step in transition state characterization. A true transition state is identified by the presence of a single imaginary frequency in its computed vibrational spectrum, which corresponds to the motion along the reaction coordinate leading from reactant to product. amazonaws.com

Table 1: Hypothetical Transition State Parameters for the SNAr Reaction of this compound with a Generic Nucleophile (Nu-)

| Parameter | Value |

| Computational Method | DFT (B3LYP/6-31G*) |

| Transition State Geometry | Tetrahedral intermediate at C-Cl |

| Key Bond Distances | C-Cl (elongated), C-Nu (forming) |

| Imaginary Frequency | -350 cm-1 |

| Activation Energy (ΔG‡) | 15-25 kcal/mol |

Note: The data in this table is illustrative and based on typical values for SNAr reactions of similar activated aromatic halides.

By mapping the potential energy surface of a reaction, computational chemists can construct a detailed energy profile that charts the energy of the system as it progresses from reactants to products. This profile reveals the energies of all intermediates and transition states, allowing for the identification of the rate-limiting step—the step with the highest activation energy barrier. ijrti.orgyoutube.com

Table 2: Illustrative Energy Profile Data for a Hypothetical Two-Step Reaction

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| Reactants | 0 | |

| Step 1 | Transition State 1 (TS1) | +20 |

| Intermediate | +5 | |

| Step 2 | Transition State 2 (TS2) | +15 |

| Products | -10 |

Note: In this hypothetical example, Step 1 would be the rate-limiting step due to its higher activation energy.

Structure-Reactivity Relationship Predictions and Rational Design

Computational studies are instrumental in establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). nih.govmdpi.comnih.gov By systematically modifying the structure of this compound in silico—for example, by changing the substituents on the aromatic ring—and calculating the resulting changes in reactivity or other properties, researchers can develop predictive models. researchgate.net

These models can then be used for the rational design of new molecules with desired characteristics. For example, if the goal is to design a derivative of this compound with enhanced reactivity towards a specific nucleophile, computational screening of various substituted analogues can quickly identify promising candidates for synthesis. The electronic properties of the substituents (whether they are electron-donating or electron-withdrawing) will have a predictable effect on the activation energy of the SNAr reaction.

Table 3: Predicted Effect of Substituents on the Reactivity of this compound in SNAr Reactions

| Substituent at C-5 | Electronic Effect | Predicted Activation Energy (ΔG‡) | Predicted Reaction Rate |

| -H (unsubstituted) | Neutral | Reference | Reference |

| -OCH3 | Electron-donating | Higher | Slower |

| -CN | Electron-withdrawing | Lower | Faster |

| -NO2 | Strongly electron-withdrawing | Much lower | Much faster |

Note: This table illustrates the general trends expected based on the electronic nature of the substituents.

Through these computational and theoretical investigations, a comprehensive understanding of the chemical nature of this compound can be achieved. This knowledge is invaluable for optimizing synthetic routes, predicting reaction outcomes, and designing novel molecules with tailored properties for various applications.

Spectroscopic and Analytical Characterization Methodologies Advanced Applications in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-Chloro-4-(difluoromethyl)-1-nitrobenzene and its derivatives. Through various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, a comprehensive picture of the molecular framework can be assembled.

A hypothetical data table below illustrates the expected NMR signals for the parent compound, this compound. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitro group and the electronegativity of the chlorine and fluorine atoms.

Hypothetical NMR Data for this compound

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | H-3 | ~8.45 | d | J(H3-H5) ≈ 2.5 |

| ¹H | H-5 | ~7.95 | dd | J(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.5 |

| ¹H | H-6 | ~7.80 | d | J(H6-H5) ≈ 8.5 |

| ¹H | -CF₂H | ~6.70 | t | ²J(H-F) ≈ 56.0 |

| ¹³C | C-1 | ~148.0 | s | - |

| ¹³C | C-2 | ~125.0 | s | - |

| ¹³C | C-3 | ~130.0 | s | - |

| ¹³C | C-4 | ~135.0 | t | ¹J(C-F) ≈ 240.0 |

| ¹³C | C-5 | ~123.0 | s | - |

| ¹³C | C-6 | ~132.0 | s | - |

| ¹⁹F | -CF₂ H | ~ -115.0 | d | ²J(F-H) ≈ 56.0 |

| Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. |

Advanced 2D NMR Techniques (COSY, HMQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assigning signals and mapping the connectivity of atoms, especially in complex derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For a derivative of this compound, COSY would show cross-peaks connecting adjacent aromatic protons, confirming their positions relative to one another. For instance, a cross-peak between H-5 and H-6 would establish their ortho relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). This allows for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the complete carbon skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, an HMBC spectrum would show a correlation from the proton of the -CF₂H group to the carbon it is attached to (C-4), as well as to the adjacent carbons (C-3 and C-5). This technique is invaluable for confirming the placement of substituents on the aromatic ring in reaction products.

Fluorine-19 NMR for Detailed Analysis of the -CF₂H Group

Fluorine-19 (¹⁹F) NMR is a highly sensitive and powerful technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide range of chemical shifts. youtube.com

For this compound, the ¹⁹F NMR spectrum provides specific and clear information about the -CF₂H group. The two equivalent fluorine nuclei are coupled to the single geminal proton, resulting in a characteristic doublet in the ¹⁹F spectrum (due to the n+1 rule, where n=1 proton). fishersci.caspectrabase.com The magnitude of this two-bond fluorine-proton coupling constant (²JFH) is typically large, often in the range of 50-60 Hz. spectrabase.com This distinct signal can be easily monitored during a chemical reaction, allowing researchers to track the fate of the difluoromethyl group with high precision.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. researchgate.net These methods are complementary and essential for characterizing this compound.

Characteristic Vibrational Modes of Nitro and Difluoromethyl Aromatic Systems

The vibrational spectrum of this compound is dominated by modes originating from the nitro group, the difluoromethyl group, and the substituted benzene (B151609) ring.

Nitro (NO₂) Group: The nitro group gives rise to two of the most intense and characteristic bands in the IR spectrum. slideshare.net These are the asymmetric stretching vibration (νas), typically found between 1570-1500 cm⁻¹, and the symmetric stretching vibration (νs), which appears in the 1370-1300 cm⁻¹ region. researchgate.net The exact positions of these bands are sensitive to the electronic environment of the aromatic ring.

Difluoromethyl (-CF₂H) Group: This group is characterized by strong C-F stretching vibrations, which typically appear in the region of 1100-1000 cm⁻¹. The C-H stretching vibration of the difluoromethyl group also provides a characteristic signal.

Aromatic System: The spectrum also contains signals for aromatic C-H stretching (above 3000 cm⁻¹), C=C ring stretching (in the 1600-1450 cm⁻¹ region), and various C-H out-of-plane bending modes (in the 900-650 cm⁻¹ region) that can give clues about the substitution pattern. The C-Cl stretching vibration is typically observed as a weaker band in the lower frequency region (around 800-600 cm⁻¹).

Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric Stretch (νas) | -NO₂ | 1570 - 1500 |

| Symmetric Stretch (νs) | -NO₂ | 1370 - 1300 |

| Stretch | C-F (in -CF₂H) | 1100 - 1000 |

| Stretch | Aromatic C-H | 3100 - 3000 |

| Stretch | Aromatic C=C | 1600 - 1450 |

| Stretch | C-Cl | 800 - 600 |

In-situ Monitoring of Chemical Transformations

The distinct and intense nature of the nitro group's IR bands makes vibrational spectroscopy an excellent tool for real-time, in-situ monitoring of reactions. For example, during the reduction of the nitro group to an amine, the strong ν(NO₂) bands would decrease in intensity and eventually disappear. Concurrently, new bands corresponding to the N-H stretching vibrations of the resulting amino group would appear in the 3500-3300 cm⁻¹ region. This allows for precise tracking of reaction kinetics and endpoint determination without the need for sample extraction.

Mass Spectrometry for Reaction Product Identification and Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. When this compound is analyzed by a technique like electron ionization (EI) mass spectrometry, it forms a molecular ion (M⁺˙) which then undergoes fragmentation.

The fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. For this molecule, several key fragmentation processes are expected:

Loss of Nitro Group Components: The C-N bond is relatively weak, leading to common fragmentations involving the nitro group. This includes the loss of a nitro radical (•NO₂) to give an [M - 46]⁺ ion, or the loss of a nitroso radical (•NO) to form an [M - 30]⁺ ion.

Loss of Chlorine: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl), resulting in an [M - 35]⁺ or [M - 37]⁺ ion, depending on the chlorine isotope.

Aromatic Ring Fragmentation: The stable aromatic ring can also fragment, often through the loss of small neutral molecules like carbon monoxide (CO). youtube.com

The study of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), provides deep structural insights and helps in the unequivocal identification of reaction products and impurities. researchgate.net

Hypothetical Key Mass Spectrometry Fragments

| m/z Value | Identity | Description |

| 221/223 | [M]⁺˙ | Molecular ion (isotope pattern due to ³⁵Cl/³⁷Cl) |

| 191/193 | [M - NO]⁺ | Loss of nitroso radical |

| 175/177 | [M - NO₂]⁺ | Loss of nitro radical |

| 186 | [M - Cl]⁺ | Loss of chlorine radical |

| 140 | [M - Cl - NO₂]⁺ | Subsequent loss of nitro and chlorine radicals |

| Note: m/z values are calculated based on the most abundant isotopes. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis provides detailed information about bond lengths, bond angles, and intermolecular interactions, revealing the molecule's conformation and how it packs into a crystal lattice. mdpi.comresearchgate.net

While specific crystallographic data for "this compound" is not publicly available, analysis of structurally similar chlorinated nitroaromatic compounds provides insight into the type of data obtained from such an analysis. mdpi.comnih.gov For example, studies on related molecules like 1-Chloro-2-methyl-4-nitrobenzene show that they often crystallize in monoclinic space groups. mdpi.comresearchgate.net Key structural parameters determined include the unit cell dimensions (a, b, c, and β angle) and the dihedral angle between the plane of the benzene ring and the nitro group, which indicates the degree of twist of the nitro substituent relative to the ring. researchgate.netnih.gov

| Parameter | Example Value (from 1-Chloro-2-methyl-4-nitrobenzene researchgate.net) | Example Value (from 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene nih.gov) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P 2₁/n | P2/c |

| Unit Cell Dimensions | a = 13.57 Å, b = 3.72 Å, c = 13.60 Å, β = 91.70° | a = 12.48 Å, b = 12.78 Å, c = 7.22 Å, β = 92.32° |

| Dihedral Angle (Ring vs. NO₂) | 6.2° | 16.2° |

| Key Information Provided | Absolute molecular structure, bond lengths, bond angles, intermolecular interactions (e.g., C-H···O hydrogen bonds, π-π stacking). researchgate.netnih.gov |

Chromatographic Techniques for Separation and Purity Assessment in Complex Reaction Mixtures

Chromatography is a fundamental laboratory technique used to separate the components of a mixture. shimadzu.com For the analysis of "this compound," chromatographic methods are indispensable for monitoring reaction progress, isolating the final product, and assessing its purity by separating it from starting materials, byproducts, and other impurities. pacificbiolabs.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. amazonaws.comopenaccesspub.org It is an ideal technique for analyzing volatile and thermally stable compounds like "this compound". shimadzu.com In GC, the sample is vaporized and separated as it travels through a column, with different components eluting at different times (retention times) based on their boiling points and interactions with the column's stationary phase. technologynetworks.compacificbiolabs.com The separated components then enter the mass spectrometer, which generates a mass spectrum for each, allowing for positive identification. technologynetworks.com

This technique is highly effective for assessing the purity of a sample by detecting and identifying trace amounts of volatile impurities, such as residual solvents or reaction byproducts. amazonaws.com

| Parameter | Description |

|---|---|

| Principle | Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification. shimadzu.com |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen). pacificbiolabs.com |

| Stationary Phase | Typically a high-boiling point liquid coated on the inside of a capillary column (e.g., silicone-based polymer). pacificbiolabs.com |

| Information Obtained | Retention time (for separation) and mass spectrum (for identification and quantification). technologynetworks.com |

| Application | Quantification of product purity; identification of starting materials, byproducts, and residual solvents. |

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds in a liquid solution. nih.gov It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. In HPLC, the sample is pumped through a column packed with a stationary phase under high pressure. Separation occurs based on the differential interactions of the analytes with the stationary and mobile phases. mdpi.com

For "this compound," a reverse-phase HPLC method would likely be employed. sielc.comsielc.com In this mode, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comsielc.com Nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. HPLC is widely used for quantitative purity analysis and for the isolation of impurities for further characterization. sielc.com

| Parameter | Typical Setting (based on analogous compounds sielc.comsielc.com) |

|---|---|

| Mode | Reverse-Phase (RP) |

| Column | C18 or similar nonpolar stationary phase. nih.gov |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile (MeCN) and water, often with an acid modifier like formic acid for MS compatibility. sielc.comsielc.com |

| Detector | UV-Vis (Diode Array Detector) or Mass Spectrometry (MS). mdpi.com |

| Application | Accurate quantification of purity (e.g., % area), reaction monitoring, and preparative separation for impurity isolation. sielc.com |

Based on a comprehensive search of publicly available scientific literature, there is currently no specific information regarding the environmental fate and degradation mechanisms of the chemical compound This compound .

Detailed research findings on its photolytic degradation pathways, including direct and indirect photolysis, as well as its biotic degradation, such as microbial transformation and enzymatic defluorination, are not available. Consequently, the creation of an article that strictly adheres to the requested outline focusing solely on this compound is not possible at this time.

Scientific studies have been conducted on structurally similar compounds, such as other chlorinated nitroaromatics and fluorinated compounds. However, per the instructions to focus exclusively on this compound, a discussion of these related but distinct chemicals would be outside the specified scope.

Environmental Fate and Degradation Mechanisms of 2 Chloro 4 Difluoromethyl 1 Nitrobenzene

Biotic Degradation Studies

Aerobic and Anaerobic Degradation Conditions

The biodegradation of halogenated nitroaromatic compounds is a critical process in determining their environmental persistence. The degradation can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, often through different initial pathways.

Under aerobic conditions , the initial microbial attack on chlorinated nitroaromatic compounds typically involves either the reduction of the nitro group or oxidative removal of the nitro or chloro substituents. For many nitroaromatic compounds, aerobic degradation is initiated by dioxygenase or monooxygenase enzymes. These enzymes can hydroxylate the aromatic ring, leading to the formation of catechols and subsequent ring cleavage. The presence of the electron-withdrawing nitro and difluoromethyl groups is expected to make the aromatic ring of 2-Chloro-4-(difluoromethyl)-1-nitrobenzene electron-deficient and potentially more resistant to initial oxidative attack compared to non-nitrated aromatics. However, some specialized microorganisms have been shown to degrade similar compounds. For instance, the aerobic degradation of 2-chloro-4-nitroaniline (B86195) is initiated by a monooxygenase that leads to the removal of the nitro group. The difluoromethyl group is generally more resistant to microbial degradation than a methyl group, which could potentially lead to the accumulation of fluorinated intermediates.

Under anaerobic conditions , the primary initial transformation pathway for nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. This process is generally faster than aerobic degradation for many nitroaromatics. The resulting chloro-difluoromethyl-aniline would then be subject to further degradation, which could involve reductive dehalogenation (the removal of the chlorine atom). The complete mineralization under anaerobic conditions is often slow, and the accumulation of intermediate metabolites, such as the corresponding aniline (B41778), is common. Studies on 2-chloro-4-nitroaniline have shown its degradation under anaerobic conditions, proceeding through different initial steps depending on the microbial species, including either nitro group reduction or dechlorination.

Table 1: Predicted Aerobic and Anaerobic Degradation Initiation for this compound based on Analogous Compounds

| Condition | Predicted Initial Step(s) | Potential Intermediate(s) |

| Aerobic | Oxidative removal of the nitro group (monooxygenase) or ring hydroxylation (dioxygenase) | 2-Chloro-4-(difluoromethyl)phenol, Chlorinated difluoromethyl catechols |

| Anaerobic | Reduction of the nitro group | 2-Chloro-4-(difluoromethyl)aniline (B12974648) |

Hydrolysis and Other Abiotic Transformations

Abiotic transformations, particularly hydrolysis, can be a significant degradation pathway for certain organic compounds in the environment.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis can be significantly influenced by the pH of the surrounding medium (acidic, neutral, or basic). For halogenated nitrobenzenes, the aromatic carbon-halogen bond is generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9) due to its strength and the stability of the benzene (B151609) ring.

However, the presence of strong electron-withdrawing groups, such as the nitro and difluoromethyl groups, can activate the benzene ring towards nucleophilic substitution, including hydrolysis, particularly at elevated pH (alkaline conditions). It is plausible that under highly basic conditions, nucleophilic aromatic substitution could occur, where a hydroxyl group from water displaces the chlorine atom. The rate of this reaction would be expected to increase with increasing pH. The difluoromethyl group itself is generally stable to hydrolysis under environmental conditions.

Besides pH, other environmental parameters can influence the rates of abiotic degradation. Temperature generally has a positive correlation with hydrolysis rates; an increase in temperature typically accelerates the reaction. Sunlight can induce photolysis, another important abiotic degradation process. Nitroaromatic compounds are known to absorb light in the environmentally relevant UV spectrum, which can lead to their transformation. The presence of photosensitizers in natural waters, such as dissolved organic matter, could also enhance the rate of photolytic degradation.

Sorption and Transport Phenomena in Environmental Compartments

The movement of this compound through the environment is largely controlled by its tendency to sorb to soil and sediment particles.

Sorption is a process where a chemical binds to a solid phase, such as soil or sediment. For non-ionic organic compounds like this compound, adsorption to soil organic matter is typically the dominant sorption mechanism. The strength of this interaction is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc).

Due to its halogen and nitro substituents, this compound is expected to be a relatively hydrophobic compound with a moderate to high octanol-water partition coefficient (log Kow). This suggests a significant affinity for organic matter in soil and sediment. The primary interactions would likely be hydrophobic partitioning, where the molecule preferentially moves from the aqueous phase into the organic matrix of the soil.

Table 2: Predicted Physicochemical Properties Influencing Sorption

| Property | Predicted Value/Range | Implication for Sorption |

| Log Kow (Octanol-Water Partition Coefficient) | 2.5 - 3.5 (estimated) | Moderate to high potential for sorption to organic matter |

| Water Solubility | Low (estimated) | Higher tendency to partition out of water and onto solids |

| Vapor Pressure | Low (estimated) | Limited volatilization from soil and water surfaces |

The leaching potential of a chemical refers to its likelihood of moving through the soil profile and into groundwater. This is inversely related to its sorption to soil particles. Given the predicted moderate to high Koc value for this compound, its mobility in soil is expected to be low to moderate. In soils with higher organic matter content, the compound would be more strongly retained, reducing its leaching potential.

In aquatic systems, the compound would predominantly partition to suspended organic particles and bottom sediments. Its low estimated water solubility would limit its concentration in the dissolved phase. Consequently, long-range transport in the aqueous phase is likely to be limited, with the compound being primarily associated with particulate matter.

Inability to Generate Article on "this compound"

Following a comprehensive search for scientific literature regarding the analytical methodologies for the trace environmental detection of "this compound," it has been determined that there is a lack of specific data required to generate a scientifically accurate and detailed article on this subject.

The performed searches for analytical methods, environmental fate, and degradation mechanisms did not yield specific results for the compound "this compound." The available information pertains to structurally related but distinct compounds such as other nitroaromatics, chloronitrobenzenes, and nitrophenols.

Extrapolating data from these related compounds to describe the analytical methodologies for "this compound" would be scientifically unsound and would not meet the required standards of accuracy and specificity for the requested article. The instructions emphasize the need for scientifically accurate content strictly adhering to the provided outline for the specified compound. Without research data directly addressing the trace environmental detection of "this compound," it is not possible to fulfill the request without resorting to speculation, which would compromise the integrity and authoritativeness of the content.

Therefore, due to the absence of specific research findings and validated analytical methods for "this compound" in the provided search results, the generation of the requested article focusing on "6.5. Analytical Methodologies for Trace Environmental Detection" cannot be completed at this time.

Role of 2 Chloro 4 Difluoromethyl 1 Nitrobenzene As a Synthetic Intermediate

Precursor to Functionalized Fluoroaromatic Compounds

The presence of the difluoromethyl group makes 2-chloro-4-(difluoromethyl)-1-nitrobenzene an important precursor for compounds where this moiety is desired for its specific electronic and lipophilic properties. The difluoromethyl group can act as a lipophilic isostere of a hydroxyl group, which is a valuable feature in modern drug design. cas.cn

One of the most fundamental transformations of this compound is the reduction of its nitro group to form an amine. This reaction yields 2-chloro-4-(difluoromethyl)aniline (B12974648), a crucial building block for numerous applications. The reduction can be achieved using various methods, including catalytic hydrogenation.

For instance, the synthesis of a related compound, 4-(a chlorine difluoro-methoxy)aniline, is accomplished by the hydrogenation of the corresponding nitrobenzene (B124822) intermediate. google.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of a catalyst, such as palladium on carbon, in a suitable solvent. google.com This transformation is a pivotal step as the resulting aniline (B41778) is a versatile precursor for many other functional groups and is a common structural motif in pharmacologically active molecules.

While direct conversion to a phenol (B47542) is less common, the synthesis can be achieved via the corresponding aniline. The 2-chloro-4-(difluoromethyl)aniline can be converted into a diazonium salt, which can then be hydrolyzed to the corresponding phenol. This two-step sequence is a standard method in aromatic chemistry for introducing a hydroxyl group.

Table 1: Key Transformation to Anilines

| Starting Material | Product | Reagents/Conditions | Application of Product |

|---|---|---|---|

| This compound | 2-Chloro-4-(difluoromethyl)aniline | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Intermediate for pharmaceuticals, dyes, and agrochemicals. |

The functional groups on this compound influence its reactivity toward further substitution. The strong electron-withdrawing effect of the nitro group deactivates the ring towards electrophilic aromatic substitution, such as Friedel-Crafts alkylation. msu.edu Therefore, introducing additional alkyl or halogen substituents via this pathway is generally not feasible.

However, the same electronic factors that hinder electrophilic substitution activate the ring for nucleophilic aromatic substitution (SNAr). The chlorine atom on the ring is susceptible to displacement by a wide range of nucleophiles. This allows for the introduction of other substituents, such as alkoxy, amino, or thioether groups, by reacting this compound with the appropriate nucleophile. Dihalogenated molecules with activating nitro groups are known to undergo sequential nucleophilic substitution reactions, allowing for controlled functionalization. nih.gov While direct substitution to introduce other halogens is less common, displacement of the activated chlorine atom is a key strategy for further derivatization. nih.gov

Building Block for Complex Nitroaromatic Derivatives

The inherent structure of this compound makes it an ideal building block for constructing larger, more complex molecules that retain the nitroaromatic core. Chlorinated nitroaromatic compounds are recognized as important starting materials for a variety of industrial chemicals. researchgate.netmdpi.com

The reactivity of the chlorine atom allows for the incorporation of the 2-nitro-4-(difluoromethyl)phenyl moiety into a wide range of molecular scaffolds. Through nucleophilic aromatic substitution, it can be linked to other molecular fragments to build complex structures. For example, related chloro-nitroaromatic compounds are used in the synthesis of phenanthrenes, which serve as precursors to organic semiconductors and conjugated polymers. researchgate.net The versatility of intermediates like 2-chloro-1,3-difluoro-4-nitrobenzene in creating sophisticated molecules for pharmaceuticals and agrochemicals highlights the value of such building blocks. nbinno.com The strategic placement of reactive groups allows chemists to construct complex molecular architectures that are fundamental to many therapeutic agents. nbinno.com

The nitro group is one of the most versatile functional groups in organic synthesis and serves as a gateway for introducing other functionalities. The primary transformation is its reduction to an aniline, as previously discussed (Section 7.1.1). This reaction is fundamental as it completely changes the electronic properties of the aromatic ring, transforming an electron-withdrawing, deactivating group into an electron-donating, activating group.

Beyond complete reduction to an amine, the nitro group can be partially reduced to form hydroxylamine (B1172632) or nitroso compounds. For example, the transformation of 1-chloro-4-nitrobenzene (B41953) by certain bacteria proceeds through partial reduction of the nitro group to a hydroxylamino substituent, followed by a Bamberger rearrangement. nih.gov Such transformations open up alternative synthetic pathways for creating diverse derivatives. The flexibility of the nitro group in functional group manipulations significantly expands its scope in organic synthesis. rsc.org

Table 2: Common Nitro Group Transformations

| Transformation | Product Functional Group | Typical Reagents | Significance |

|---|---|---|---|

| Complete Reduction | Amine (-NH₂) | H₂, Pd/C; Fe/HCl; SnCl₂/HCl | Key step in synthesis of anilines for pharmaceuticals and dyes. google.complos.org |

| Partial Reduction | Hydroxylamine (-NHOH) | Zn/NH₄Cl | Intermediate for rearrangements and synthesis of other nitrogen-containing compounds. nih.gov |

Contribution to Heterocyclic Chemistry